Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836242
InChI: InChI=1S/C11H14N2O2/c1-4-7-13-8-10(9(2)12-13)5-6-11(14)15-3/h8H,4,7H2,1-3H3
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate

CAS No.:

Cat. No.: VC15836242

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name methyl 3-(3-methyl-1-propylpyrazol-4-yl)prop-2-ynoate
Standard InChI InChI=1S/C11H14N2O2/c1-4-7-13-8-10(9(2)12-13)5-6-11(14)15-3/h8H,4,7H2,1-3H3
Standard InChI Key UIUPJKBPYFSBCG-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(C(=N1)C)C#CC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a propyl group and at the 3-position with a methyl group. The 4-position of the pyrazole is linked to a propiolate ester moiety (\text{CH}_2\text{C#CC(=O)OCH}_3), introducing both alkyne and ester functionalities. The IUPAC name, methyl 3-(3-methyl-1-propylpyrazol-4-yl)prop-2-ynoate, reflects this arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight206.24 g/mol
InChIInChI=1S/C11H14N2O2/c1-4-7-13-8-10(9(2)12-13)5-6-11(14)15-3/h8H,4,7H2,1-3H3
Canonical SMILESCCCN1C=C(C(=N1)C)C#CC(=O)OC
PubChem CID66509577

Synthesis Methodologies

General Synthetic Strategy

The synthesis typically involves a two-step approach:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with carbonyl compounds (e.g., β-keto esters) to construct the substituted pyrazole core.

  • Propiolate Functionalization: Introduction of the methyl propiolate group via esterification or alkyne coupling reactions.

Optimized Reaction Conditions

Data from analogous pyrazole ester syntheses (e.g., methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate) provide insight into optimal conditions :

Table 2: Representative Synthesis Protocols

YieldSolventBaseTemperatureTimeKey Observations
95%Ethyl acetateTriethylamine0–25°C2 hHigh selectivity, easy workup
87%DichloromethaneTriethylamine25°C2 hScalable, minimal byproducts
80%DichloromethaneDMAP50°C (MW)10 minMicrowave-assisted acceleration

Key considerations include:

  • Base Selection: Triethylamine is preferred for neutralizing HCl byproducts during acyl chloride reactions .

  • Solvent Effects: Ethyl acetate offers a balance between solubility and ease of removal, while dichloromethane enables faster kinetics .

  • Microwave Assistance: Reduces reaction times from hours to minutes, enhancing throughput .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or salts, respectively. For example:
RCOOCH3+H2ORCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{CH}_3\text{OH}
This reactivity is exploitable for prodrug design or further derivatization.

Cycloaddition Reactions

The alkyne functionality participates in Huisgen 1,3-dipolar cycloadditions with azides, forming triazole rings—a cornerstone of click chemistry. This reaction is catalyzed by copper(I) and proceeds as:
\text{RC#CH} + \text{N}_3\text{R'} \rightarrow \text{R-C}(\text{triazole})\text{-R'}
Such transformations are pivotal in bioconjugation and materials science.

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature allows electrophilic attacks at the 5-position, enabling halogenation or nitration. For instance, bromination with Br2/FeBr3\text{Br}_2/\text{FeBr}_3 yields 5-bromo derivatives, expanding utility in cross-coupling reactions.

Future Directions

Synthetic Innovations

  • Flow Chemistry: Continuous synthesis to improve yield and reduce waste.

  • Enzymatic Catalysis: Lipase-mediated esterification for greener processes .

Therapeutic Exploration

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the propyl/methyl groups to optimize pharmacokinetics.

  • Targeted Drug Delivery: Conjugation with nanoparticles for site-specific action.

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